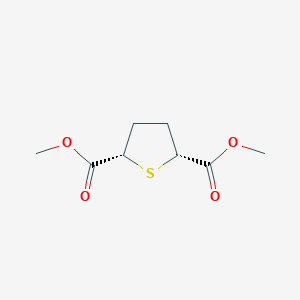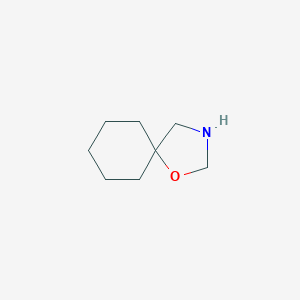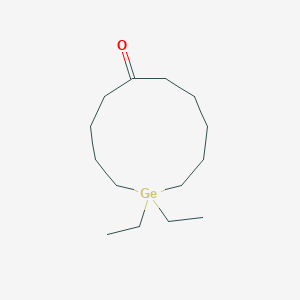
1,1-Diethylgermacycloundecan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethylgermacycloundecan-6-one is a synthetic compound that belongs to the group of organogermanium compounds. It is a colorless liquid with a molecular formula of C14H28GeO and a molecular weight of 304.96 g/mol. This compound has gained significant attention due to its potential applications in scientific research.
科学的研究の応用
1,1-Diethylgermacycloundecan-6-one has been found to have potential applications in scientific research. It has been reported to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases. Additionally, 1,1-Diethylgermacycloundecan-6-one has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
作用機序
The mechanism of action of 1,1-Diethylgermacycloundecan-6-one is not fully understood. However, it has been suggested that it may exert its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been reported to modulate the immune system by enhancing the activity of natural killer cells and T cells.
生化学的および生理学的効果
1,1-Diethylgermacycloundecan-6-one has been found to have several biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells, leading to oxidative stress-induced apoptosis. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Additionally, 1,1-Diethylgermacycloundecan-6-one has been found to modulate the expression of cytokines and chemokines, which play a role in immune regulation.
実験室実験の利点と制限
One of the advantages of using 1,1-Diethylgermacycloundecan-6-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 1,1-Diethylgermacycloundecan-6-one. One area of research is to further investigate its anti-tumor activity and its potential use in cancer therapy. Another area of research is to explore its immunomodulatory effects and its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, there is a need for more studies to evaluate its safety and toxicity profile, which will be important for its future clinical development.
Conclusion
In conclusion, 1,1-Diethylgermacycloundecan-6-one is a synthetic compound with potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield. It has been found to exhibit anti-tumor activity, immunomodulatory effects, and antioxidant properties. Its mechanism of action is not fully understood, but it may exert its effects by inducing apoptosis, inhibiting cell proliferation, and modulating the immune system. Although it has advantages for lab experiments, its toxicity may limit its use in certain experiments. Future research should focus on further investigating its potential applications and elucidating its mechanism of action.
合成法
The synthesis of 1,1-Diethylgermacycloundecan-6-one involves the reaction of germyl chloride with diethyl malonate in the presence of a base. The resulting product is then subjected to a series of reactions involving oxidation, hydrolysis, and decarboxylation to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of 1,1-Diethylgermacycloundecan-6-one.
特性
CAS番号 |
17973-67-0 |
|---|---|
製品名 |
1,1-Diethylgermacycloundecan-6-one |
分子式 |
C14H28GeO |
分子量 |
285 g/mol |
IUPAC名 |
1,1-diethyl-germacycloundecan-6-one |
InChI |
InChI=1S/C14H28GeO/c1-3-15(4-2)12-8-5-6-10-14(16)11-7-9-13-15/h3-13H2,1-2H3 |
InChIキー |
ZXTSMJJELJKCRL-UHFFFAOYSA-N |
SMILES |
CC[Ge]1(CCCCCC(=O)CCCC1)CC |
正規SMILES |
CC[Ge]1(CCCCCC(=O)CCCC1)CC |
同義語 |
1,1-Diethylgermacycloundecan-6-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



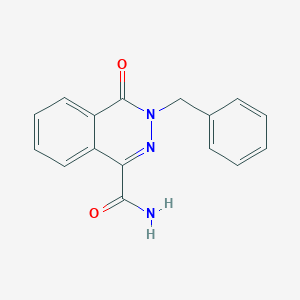
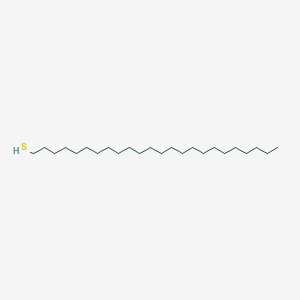
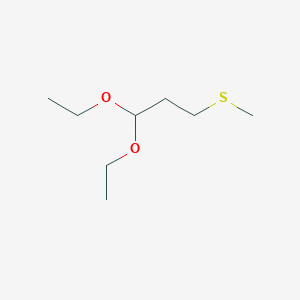
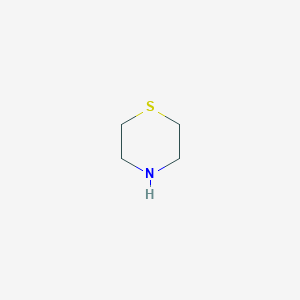
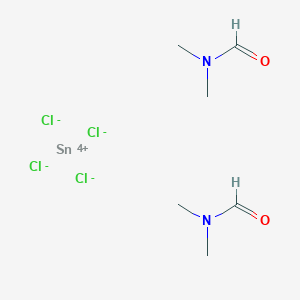
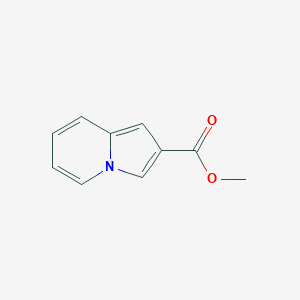
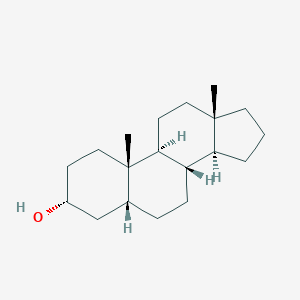
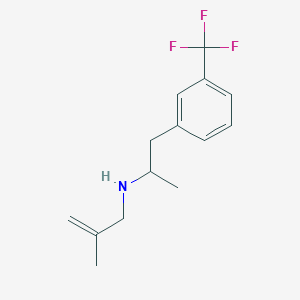
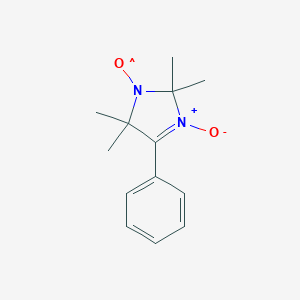
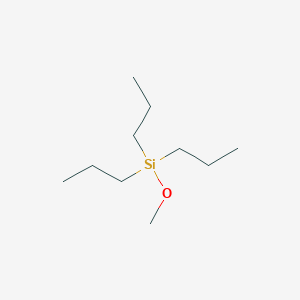
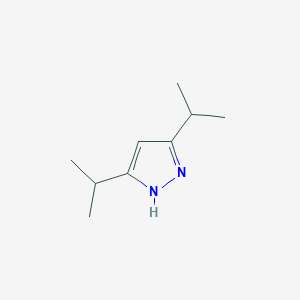
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
